molecular formula C13H10ClN3O2 B5862149 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE

Cat. No.: B5862149
M. Wt: 275.69 g/mol
InChI Key: NVENJASSCSQRHY-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE is a chemical compound that features a pyridine ring and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE typically involves the condensation of 3-aminopyridine with 4-chlorobenzoic acid under specific reaction conditions. The reaction is often catalyzed by a base such as triethylamine or sodium methoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzoates .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a ligand in biochemical assays. It can interact with specific proteins or enzymes, making it valuable for understanding biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can form hydrogen bonds or π-π interactions with target proteins, influencing their activity. Additionally, the chlorobenzoate moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-CHLOROBENZOATE is unique due to its specific arrangement of functional groups, which can result in distinct reactivity and binding properties compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-11-5-3-9(4-6-11)13(18)19-17-12(15)10-2-1-7-16-8-10/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVENJASSCSQRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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